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Compound of Interest |

n-Pentyl-2,2,3,3,4,4,5,5,5-d9
Compound Name:
Alcohol
CAS No.: 148587-12-6
Cat. No.: B1149251
- J

Executive Summary

Accurate quantification of short-chain alcohols (e.g., 1-pentanol, residual solvents, or metabolic
byproducts) is frequently compromised by their high volatility and amphiphilic nature. Standard
liquid-liquid extraction (LLE) often yields variable recovery due to water solubility.

This protocol establishes a self-validating extraction system using n-Pentyl-2,2,3,3,4,4,5,5,5-
d9 Alcohol (CAS: 148587-12-6). Unlike generic internal standards, the d9-isotopologue mimics
the exact partition coefficient (

) and volatility of the native analyte while providing a mass-resolved signal (

) for Mass Spectrometry. This allows for the precise calculation of Absolute Extraction Efficiency
(AE) and correction for Matrix Effects (ME).

Technical Specifications & Rationale
The Surrogate Standard: n-Pentyl-d9 Alcohol

e Chemical Structure:

(Note: C1 alpha-protons are typically retained in this isomer to prevent back-exchange
during storage, though fully deuterated variants exist. Verify specific CoA).
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CAS Number: 148587-12-6[1]

Molecular Weight: ~97.20 g/mol (vs. 88.15 g/mol for native).

Boiling Point: ~137 °C.

Why n-Pentyl-d9?

o Co-Elution: It elutes virtually simultaneously with native 1-pentanol, ensuring it
experiences the exact same matrix suppression/enhancement in the MS source.

o Carrier Effect: In trace analysis, the presence of the d9-1S at a higher concentration acts
as a "carrier," preventing adsorption of the native analyte to glass liners and active sites.

The Mechanism: Salting-Out Assisted Liquid-Liquid
Extraction (SALLE)

Short-chain alcohols are partially miscible with water. Simple organic solvent addition results in
poor phase separation and low recovery (<60%). This protocol utilizes SALLE (saturation with
NacCl) to increase the ionic strength of the aqueous phase, driving the amphiphilic pentanol into
the organic phase (Ethyl Acetate).

Experimental Protocol
A. Reagents and Standards

e Analyte: 1-Pentanol (Native), Analytical Grade.

Internal Standard (IS): n-Pentyl-d9 Alcohol (=98 atom % D).

Extraction Solvent: Ethyl Acetate (LC-MS Grade).

Salt: Sodium Chloride (NaCl), baked at 400°C to remove organics.

Matrix: Blank Plasma, Urine, or Water (depending on application).

B. Solution Preparation

IS Working Solution (IS-WS): Dilute n-Pentyl-d9 to 10 pg/mL in Methanol.
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o Analyte Spiking Solutions: Prepare a curve range (e.g., 1, 10, 50, 100 pg/mL) in Methanol.

C. Extraction Workflow (Step-by-Step)

This workflow uses a "Pre-Spike" vs. "Post-Spike" design to calculate efficiency.

Set 1: Pre-Extraction Spike (Process Samples) Used to determine total yield (Recovery x
Matrix Effect).

Aliquot 200 pL of Matrix into a 2 mL glass vial.

e Add 20 pL of IS-WS (n-Pentyl-d9). Vortex 10s.

e Add 50 mg NaCl (Saturation).

e Add 600 pL Ethyl Acetate.

» Vortex vigorously for 2 minutes (Critical for phase transfer).

o Centrifuge at 4,000 x g for 5 minutes at 4°C.

o Transfer 400 pL of the upper organic layer to a GC vial with insert.

Set 2: Post-Extraction Spike (Control Samples) Used to determine Matrix Effect (100%
Recovery simulated).

 Aliquot 200 pL of Blank Matrix.
o Perform extraction (Steps 3—6 above) without IS.
o Transfer 380 pL of the organic supernatant to a vial.

o Spike 20 pL of IS-WS directly into this supernatant. (Note: Adjust volume to match Set 1
concentration exactly).

Analytical Method (GC-MS)[1][2][3][4]

Instrument: Agilent 7890/5977 (or equivalent). Column: DB-624 or ZB-WAXplus (30m x
0.25mm x 1.4pum) — High film thickness required for volatile retention.
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Parameter Setting Reason

Ensure volatilization without
Inlet Temp 220 °C )

thermal degradation.

o ] Prevents column overload;

Injection Split 10:1 )

improves peak shape.
Carrier Gas Helium @ 1.2 mL/min Constant flow mode.

40°C (hold 3 min)

Low initial temp focuses the

Oven Program 10°C/min )
volatile alcohol band.
200°C
Source Temp 230 °C Standard EI source temp.

SIM Mode

Native: m/z 42, 55, 70 d9-IS:
m/z 46, 66, 79*

Verify d9 ions empirically. m/z

79 corresponds to M-18 (

loss).

Data Analysis & Efficiency Calculation

To validate the method, you must decouple Extraction Efficiency (RE) from Matrix Effects (ME).

Visualizing the Logic

The following diagram illustrates the decision flow and calculation logic for the efficiency

testing.
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Start Validation

Prepare Matrix Aliquots

| Set 1: Pre-Extraction Spike : Post-Extraction Spike |

Perform SALLE
(Blank Matrix)

:

Spike IS into
Organic Supernatant

:

Measure Area (A_post)

Spike IS into Matrix

:

Perform SALLE
(Salt + EtOACc)

l

Measure Area (A_pre)

Calculate Efficiency

RE = (A_pre / A_post) * 100

Is Efficiency > 85%7?

Optimize:
Method Validated Increase Salt or
Change Solvent

Click to download full resolution via product page
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Caption: Workflow for decoupling extraction recovery from matrix effects using Pre- and Post-

spike methodologies.

Calculation Formulas

1. Absolute Extraction Efficiency (%RE): This determines how much n-Pentyl-d9 is physically

pulled from the agueous phase into the solvent.

2. Matrix Effect (%ME): This determines if the biological matrix suppresses or enhances the

signal compared to a pure solvent standard.

» Negative value = lon Suppression

» Positive value = lon Enhancement[2]

Troubleshooting & Optimization

Issue

Probable Cause

Corrective Action

Low Recovery (<50%)

Insufficient ionic strength.

Increase NacCl to true
saturation (undissolved salt

visible).

High Variability (RSD >15%)

Volatile loss during transfer.

Use chilled solvents (4°C) and

minimize headspace in vials.

Peak Tailing

Active sites in liner.

Replace GC inlet liner with

deactivated wool; trim column.

d9-IS Signal Interference

H/D Exchange.

Ensure pH is neutral (~7).

Avoid acidic conditions which
promote deuterium exchange
on the hydroxyl group (though

chain D is stable).

References

o C/DIN lIsotopes Inc.n-Pentyl-2,2,3,3,4,4,5,5,5-d9 Alcohol Product Specification. CAS

148587-12-6.[1]
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o FDA Guidance for Industry.Bioanalytical Method Validation M10. (2022). Focus on recovery
and internal standard suitability.[3]

» Restek Corporation.Analysis of Volatile Alcohols by GC-MS. Application Note.

» Sigma-Aldrich (Merck).1-Pentanol Properties and Extraction Protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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